Methyl [2,2'-bipyridine]-4-carboxylate
Description
Significance of Bipyridine Derivatives in Contemporary Chemistry
Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. The 2,2'-bipyridine (B1663995) isomer, in particular, has garnered immense interest within the scientific community due to its exceptional ability to act as a chelating ligand. This means it can form stable complexes with a wide array of metal ions. This property is foundational to its widespread use in various chemical disciplines.
The significance of bipyridine derivatives is underscored by their application in:
Coordination Chemistry: They are fundamental in the construction of complex metal-organic frameworks (MOFs) and coordination polymers. The ability to form stable, well-defined structures with metal centers is a key attribute.
Catalysis: Metal complexes of bipyridine derivatives are effective catalysts for a multitude of organic reactions, including cross-coupling reactions, which are vital in the synthesis of pharmaceuticals and other fine chemicals.
Materials Science: The unique photophysical and electrochemical properties of bipyridine-metal complexes make them integral components in the development of luminescent materials, sensors, and functional polymers.
Photochemistry: Ruthenium and other transition metal complexes of bipyridines are at the forefront of research into light-harvesting applications, such as in dye-sensitized solar cells (DSSCs), due to their ability to absorb light and facilitate electron transfer processes. scispace.com
Overview of the Compound's Role as a Versatile Ligand and Building Block
Methyl [2,2'-bipyridine]-4-carboxylate serves as a crucial intermediate and building block in the synthesis of more complex functional molecules. The presence of the methyl ester group provides a reactive site that can be further modified, for example, through hydrolysis to the corresponding carboxylic acid. This carboxylic acid derivative is often the ultimate target for applications where anchoring to a surface or another molecule is required.
The core bipyridine structure of this compound allows it to function as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring with the metal ion, a characteristic feature of 2,2'-bipyridine complexes. The ester functionalization at the 4-position can influence the electronic properties of the bipyridine system, which in turn can fine-tune the properties of the resulting metal complex, such as its redox potentials and photophysical behavior. nih.gov
Scope of Academic Inquiry into this compound
The academic interest in this compound and its derivatives is extensive. Researchers have explored its use in a variety of advanced applications:
Ruthenium Complexes for Solar Energy Conversion: The corresponding carboxylic acid of this ester is a common ligand in the synthesis of ruthenium(II) polypyridyl complexes. nih.gov These complexes are investigated for their potential as sensitizers in DSSCs, where the carboxylate group serves to anchor the complex to the surface of a semiconductor like titanium dioxide. scispace.com The photophysical properties, such as absorption and emission spectra, of these complexes are extensively studied to optimize their performance in light-to-energy conversion. nih.gov
Metal-Organic Frameworks (MOFs): Bipyridine dicarboxylate ligands, which can be derived from the hydrolysis of the corresponding esters, are used to construct porous MOFs. frontiersin.org These materials have potential applications in gas storage, separation, and catalysis. The bipyridine unit within the framework can also serve as a secondary binding site for metal ions, leading to materials with interesting magnetic or catalytic properties. mdpi.com
Development of Novel Catalysts: The ability of bipyridine ligands to stabilize various transition metal oxidation states is exploited in the design of new catalysts. The electronic properties of the ligand can be tuned by substituents like the carboxylate group, which in turn influences the catalytic activity and selectivity of the metal center. chemimpex.com
Chemical and Physical Properties
The properties of this compound are foundational to its utility in chemical synthesis and material science. Below is a summary of its key chemical and physical data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 98820-73-6 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Appearance | Off-white solid |
| Boiling Point | 367.7 ± 32.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
Synthesis and Spectroscopic Data
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, [2,2'-bipyridine]-4-carboxylic acid. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com
A plausible synthetic route involves a multi-step process, starting from more readily available precursors to first construct the substituted bipyridine ring system, followed by the esterification of a carboxylic acid intermediate. For instance, a synthetic pathway for a related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, involves an initial esterification of a pyridine precursor to protect the carboxylic acid functionality. google.com
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons on the two pyridine rings, with chemical shifts influenced by the electron-withdrawing nature of the ester group. A singlet for the methyl protons of the ester group would be expected around 3.9 ppm. |
| ¹³C NMR | Resonances for the twelve carbon atoms, including those of the two pyridine rings and the carbonyl and methyl carbons of the ester group. The carbonyl carbon would appear in the downfield region, typically around 165-175 ppm. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and the aromatic C=C and C=N stretching vibrations of the bipyridine core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ). Fragmentation patterns would likely show the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-7-14-11(8-9)10-4-2-3-6-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLPSIFBMTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methyl 2,2 Bipyridine 4 Carboxylate
Established Synthetic Pathways for the Core Bipyridine Structure
The construction of the fundamental 2,2'-bipyridine (B1663995) framework is a well-established area of organic synthesis, with several reliable methods available. These pathways primarily involve the coupling of two pyridine (B92270) rings.
Transition-metal catalyzed cross-coupling reactions are among the most prevalent methods for C(sp²)–C(sp²) bond formation and are widely used for synthesizing bipyridine structures. nih.gov Key examples include:
Suzuki Coupling: This reaction pairs a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst. While effective, a major challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. nih.gov The design of the catalytic system is therefore crucial for a successful coupling. nih.gov
Stille Coupling: This method utilizes organotin compounds (pyridylstannanes) reacting with halopyridines, catalyzed by palladium. It is often successful where Suzuki coupling may fail, but a significant drawback is the high toxicity of the organotin reagents. nih.gov
Negishi Coupling: Involving the reaction of organozinc halides with organic halides, Negishi coupling is a powerful tool for preparing bipyridines under mild conditions with high yields and excellent functional group tolerance. orgsyn.orgresearchgate.net It allows for the coupling of pyridyl zinc halides with various halogen-substituted pyridines. orgsyn.org
Another classic approach is the Kröhnke Pyridine Synthesis . This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form highly substituted pyridines. researchgate.net This methodology has been instrumental in creating a wide variety of polypyridyl ligands, including those with chiral backbones. researchgate.netnih.gov
Homocoupling reactions of pyridine derivatives, such as the Ullmann coupling (using copper) or nickel-catalyzed couplings, can also be employed to synthesize symmetrical bipyridines from halopyridine precursors. nih.gov
A common precursor for functionalized bipyridines like the target molecule is [2,2'-bipyridine]-4,4'-dicarboxylic acid . This intermediate is typically synthesized via the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555) using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate in an acidic medium.
| Method | Reactants | Catalyst/Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki Coupling | Pyridylboronic acid + Halopyridine | Palladium complex | Commercially available reagents, good functional group tolerance | Catalyst inhibition by product nih.gov |
| Stille Coupling | Pyridylstannane + Halopyridine | Palladium complex | Highly reactive | Toxicity of organotin compounds nih.gov |
| Negishi Coupling | Pyridylzinc halide + Halopyridine | Palladium complex | Mild conditions, high yields, broad functional group tolerance orgsyn.org | Moisture-sensitive organozinc reagents |
| Kröhnke Synthesis | α-Pyridinium methyl ketone + α,β-Unsaturated carbonyl | Ammonium acetate | Forms highly substituted pyridines in one pot researchgate.net | Limited to specific substitution patterns |
Esterification and Functional Group Introduction Strategies
The target compound, Methyl [2,2'-bipyridine]-4-carboxylate, is synthesized from its corresponding carboxylic acid precursor, [2,2'-bipyridine]-4-carboxylic acid. The introduction of the methyl ester group is a critical step, typically achieved through standard esterification reactions.
Fischer-Speier esterification is a direct and common method. It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product.
Another widely used approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to yield the methyl ester. This method is often faster and not reversible.
For more sensitive substrates, coupling agents are employed to facilitate the esterification under milder conditions. A common strategy is the mixed anhydride (B1165640) method . For instance, reacting the bipyridine carboxylic acid with a reagent like 2-methyl-6-nitrobenzoic anhydride can form a mixed anhydride, which is then readily esterified by methanol. Amide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can also be adapted for ester formation. organic-chemistry.org
| Method | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ or HCl | Reflux in excess methanol | Equilibrium driven; simple and cost-effective. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Two steps, often at room temperature or slightly elevated | High yielding and irreversible. |
| Coupling Agent-Mediated | HBTU or other carbodiimides, Methanol, Base (e.g., DIPEA) | Mild, room temperature conditions | Suitable for sensitive or complex substrates. organic-chemistry.org |
Advanced Methods for Structural Modification and Diversification
This compound serves as a versatile building block for creating more complex molecules. The ester functional group and the bipyridine core both provide handles for further chemical derivatization.
Modification of the Ester Group: The methyl ester is readily converted into other functional groups. One of the most common transformations is amidation , where the ester is reacted with a primary or secondary amine to form the corresponding amide. This reaction can be driven by heat or catalyzed by Lewis acids. This approach is valuable for linking the bipyridine unit to other molecules, such as in the synthesis of ligands for multinuclear platinum anticancer drugs. nih.gov The ester can also be hydrolyzed back to the carboxylic acid under basic or acidic conditions, allowing for subsequent reactions at that position.
Modification of the Bipyridine Core: The pyridine rings of the bipyridine scaffold can undergo further functionalization.
Cross-Coupling Reactions: If the bipyridine core contains a halogen atom, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of aryl, alkyl, or amino groups to the bipyridine framework, significantly diversifying the structure. acs.org
Halogenation: The methyl groups of a precursor like 4,4'-dimethyl-2,2'-bipyridine can be halogenated, for example, using N-bromosuccinimide (NBS) or via trimethylsilyl (B98337) (TMS) intermediates and electrophilic halide sources. orgsyn.org These halogenated methyl groups are highly reactive and can be converted into other functionalities, such as phosphonates via the Arbuzov reaction, which are useful in creating ligands with extended π-conjugation for applications in solar cells. orgsyn.org
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the bipyridine ligand, making it adaptable for a wide range of applications in catalysis and materials science. chemimpex.com
Coordination Chemistry of Methyl 2,2 Bipyridine 4 Carboxylate
Ligand Design Principles and Coordination Modes
Methyl [2,2'-bipyridine]-4-carboxylate is a meticulously designed ligand that builds upon the foundational coordination properties of 2,2'-bipyridine (B1663995) (bpy). As a bidentate chelating agent, the parent bpy unit forms stable five-membered rings with metal ions through its two nitrogen atoms, a structural motif that is central to its extensive use in inorganic chemistry. nih.govresearchgate.net The introduction of a methyl group at the 4'-position and a methyl carboxylate group at the 4-position significantly modifies the ligand's electronic and steric characteristics.
The primary design principle behind this ligand is the ability to tune the properties of the resulting metal complexes. The electron-donating methyl group and the electron-withdrawing carboxylate/ester group create an asymmetric electronic distribution across the bipyridine framework. This electronic asymmetry can influence the energy levels of the ligand's molecular orbitals, which in turn affects the metal-to-ligand charge transfer (MLCT) transitions that are often responsible for the photophysical properties of its complexes. nih.govnih.gov
The primary coordination mode of this compound involves the two nitrogen atoms of the bipyridine core binding to a metal center in a classic bidentate fashion. chemimpex.comwikipedia.org This chelation results in the formation of highly stable metal complexes. The carboxylate group (or its ester derivative) typically acts as a secondary functional site. It can be used to anchor the complex to surfaces, connect to other molecules for biological applications, or participate in further coordination to bridge multiple metal centers, leading to the formation of polynuclear structures or metal-organic frameworks (MOFs). chemimpex.comrsc.orgfrontiersin.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound or its parent carboxylic acid, 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. researchgate.netresearchgate.net The specific synthetic strategy often depends on the desired metal and its oxidation state. Common methods include the displacement of labile ligands, such as carbonyls or solvent molecules, or the splitting of chloro-bridged dimeric precursors. nih.govnih.gov
Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand's coordination to the metal by observing shifts in the signals of the pyridine (B92270) protons and carbons.
Infrared (IR) Spectroscopy: This technique is crucial for observing the coordination of the carboxylate group, indicated by a shift in the C=O stretching frequency, and for identifying other functional groups like carbonyl ligands in Re(I) complexes. researchgate.netnih.gov
UV-Visible (UV-Vis) Absorption Spectroscopy: This method probes the electronic transitions within the complex, providing information on the ground state and identifying characteristic MLCT and intraligand charge-transfer (ILCT) bands. nih.govresearchgate.netnih.gov
Complexes with Transition Metals (e.g., Rh(III), Ir(III), Re(I))
The versatility of the this compound ligand system is demonstrated by its ability to form stable complexes with a wide range of transition metals, including the d⁶ metals Rh(III), Ir(III), and Re(I), which are of particular interest for their rich photophysical and photochemical properties.
Rhodium(III) Complexes: Luminescent cyclometalated Rh(III) complexes with the general formula [Rh(ppy)₂(N^N)]PF₆, where ppy is 2-phenylpyridine (B120327) and N^N is 4-carboxy-4'-methyl-2,2'-bipyridine (Hcmbpy), have been synthesized and characterized. nih.gov These complexes are typically prepared by reacting the dimeric precursor [{Rh(ppy)₂Cl}₂] with the bipyridine ligand. nih.govuni-muenchen.de Their photoluminescence is reported to originate from intraligand charge-transfer (ILCT) excited states. nih.gov
Iridium(III) Complexes: Similar to rhodium, luminescent cyclometalated Ir(III) complexes of the type [Ir(C^N)₂(N^N)]PF₆ have been extensively studied. nih.govnih.govcityu.edu.hk The synthesis usually involves splitting the dichloro-bridged iridium dimer, [Ir(C^N)₂(μ-Cl)]₂, with the appropriate bipyridine ligand. nih.gov These complexes are known for their strong luminescence, which can be tuned by modifying the cyclometalating (C^N) and bipyridine (N^N) ligands. soton.ac.ukresearchgate.netresearchgate.net The emission in these complexes often arises from a mix of MLCT and ligand-centered (LC) excited states. nih.gov
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes of the type fac-Re(N^N)(CO)₃X (where X is a halide or other monodentate ligand) are a well-established class of compounds. digitellinc.comacs.org Complexes with functionalized bipyridine ligands, including those with carboxylate groups, are synthesized from precursors like Re(CO)₅Cl. nih.gov The carboxylate group can be introduced via acidolysis of related complexes. digitellinc.com These complexes are studied for their potential applications in catalysis and surface immobilization. nih.gov
| Metal | Complex Formula | Key Properties/Applications | Reference |
|---|---|---|---|
| Rh(III) | [Rh(ppy)₂(Hcmbpy)][PF₆] | Luminescent, ILCT emission | nih.gov |
| Ir(III) | [Ir(ppy)₂(Hcmbpy)][PF₆] | Luminescent, MLCT/LC emission, X-ray structure determined | nih.gov |
| Re(I) | Re(bpy-R)(CO)₃Cl | Precursors for catalysis, surface attachment | nih.gov |
Chelation and Ligand Field Considerations
The coordination of this compound to a metal ion is a classic example of chelation. The bidentate nature of the ligand leads to the formation of a thermodynamically stable five-membered ring. This "chelate effect" results in complexes that are significantly more stable than analogous complexes with monodentate pyridine ligands. nih.gov
As a diimine ligand, 2,2'-bipyridine is a strong σ-donor and a good π-acceptor. According to ligand field theory, this results in a large splitting of the metal's d-orbitals. This strong ligand field influences the electronic and magnetic properties of the complex and is crucial for the observed photophysical behavior. Specifically, the energy gap between the metal-centered t₂g orbitals and the ligand-centered π* orbitals is often small enough to allow for MLCT transitions upon absorption of visible light. wikipedia.org These MLCT transitions are the cornerstone of the rich photochemistry of many bipyridine complexes. wikipedia.org The substituents on the bipyridine ring—the methyl and carboxylate groups—fine-tune the energy of the π* orbitals, allowing for precise control over the absorption and emission properties of the resulting complexes. nih.gov
Stability and Reactivity of Metal-Methyl [2,2'-bipyridine]-4-carboxylate Complexes
The reactivity of these complexes can be considered at several sites:
The Metal Center: The coordinated metal can undergo redox reactions. Many tris(bipyridine) complexes exhibit reversible one-electron oxidations and reductions, which can be studied by techniques like cyclic voltammetry. wikipedia.org
The Coordinated Ligands: Ligand substitution reactions can occur, although they are often slower than in complexes with monodentate ligands due to the chelate effect. In some cases, ancillary ligands can be displaced. For example, cationic rhodium(III) methyl complexes can undergo S_N2-type reactions where the methyl group is attacked by a nucleophile. researchgate.net
The Carboxylate Functional Group: The ester or carboxylic acid group on the periphery of the ligand is a key site for reactivity. The acid can be deprotonated to form a carboxylate anion, which can then be used to link to other metal centers or to anchor the complex to a substrate. The ester can be hydrolyzed to the carboxylic acid, providing a convenient handle for further functionalization, for instance, through amide bond formation for bioconjugation. cityu.edu.hkresearchgate.net
Supramolecular Interactions in Metal-Ligand Assemblies
The this compound ligand is an excellent building block for constructing complex supramolecular assemblies. The resulting metal complexes can engage in a variety of non-covalent interactions to form higher-order structures. nih.gov
Hydrogen Bonding: The carboxylic acid form of the ligand is a potent hydrogen bond donor and acceptor. This allows complexes to self-assemble into chains, sheets, or three-dimensional networks through intermolecular hydrogen bonds.
π-π Stacking: The aromatic bipyridine rings are prone to π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other, play a significant role in organizing the complexes in the solid state and in solution. nus.edu.sgresearchgate.net
Coordination Polymers and MOFs: The carboxylate group can act as a bridging ligand, coordinating to a second metal center. This allows for the rational design of coordination polymers and MOFs, where the metal-ligand complex serves as a node in a larger, extended framework. rsc.orgfrontiersin.org These materials are of interest for applications in catalysis and gas storage. chemimpex.comfrontiersin.org
Metal-Metal Interactions: In some assemblies, particularly with d⁸ metals like Pt(II), close packing can lead to interactions between the metal centers of adjacent complexes, which can significantly alter the photophysical properties of the material, often resulting in new emission bands. nih.gov
These supramolecular interactions are fundamental to the field of crystal engineering, enabling the design of new materials with specific structures and functions based on the predictable self-assembly of molecular components. chemrxiv.org
Applications in Catalysis Research
Homogeneous Catalysis Mediated by Metal-Methyl [2,2'-bipyridine]-4-carboxylate Complexes
Metal complexes incorporating the Methyl [2,2'-bipyridine]-4-carboxylate ligand have been investigated for their efficacy in homogeneous catalysis, where the catalyst and reactants are in the same phase. The electronic properties of the ligand can be finely tuned, which in turn influences the catalytic activity and selectivity of the central metal ion.
While the parent 2,2'-bipyridine (B1663995) ligand is achiral, the introduction of chiral centers into its derivatives has been a cornerstone of asymmetric catalysis. Research into chiral metal complexes for enantioselective transformations is a prominent area of study. Although specific examples detailing the use of a chiral variant of this compound in stereoselective catalysis are not abundant in the literature, the principles of ligand design in this field are well-established. The strategy often involves creating a constrained chiral environment around the metal center to induce enantioselectivity. The development of chiral bis-thiourea hydrogen-bond donors, for instance, has been shown to induce high enantioselectivity in ruthenium-catalyzed reactions through a cooperative anion-binding effect. scispace.com This approach highlights the potential for functionalized bipyridine ligands to play a role in creating highly selective catalysts.
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. cem.comnih.gov Bipyridine ligands are crucial in stabilizing the palladium catalyst and modulating its reactivity. The Negishi cross-coupling reaction, for example, is a powerful method for creating C-C bonds and has been successfully used in the synthesis of various methyl-substituted 2,2'-bipyridines. orgsyn.org While specific performance data for this compound in widely recognized cross-coupling reactions like Suzuki or Heck is not extensively documented in dedicated studies, the functional group tolerance of these reactions suggests its potential applicability. orgsyn.org The presence of the ester group can influence the electronic environment of the metal center, which may affect the catalytic cycle's efficiency.
Photocatalytic Systems Utilizing the Compound and its Metal Complexes
Photocatalysis, which harnesses light to drive chemical reactions, is a rapidly growing field with applications in organic synthesis and environmental remediation. Ruthenium and Iridium complexes containing bipyridine ligands are among the most studied photocatalysts due to their favorable photophysical and electrochemical properties.
Complexes of the type [Ru(bpy)3]2+ (where bpy is 2,2'-bipyridine) are renowned for their photocatalytic activity in a variety of transformations, including [4+2] cycloadditions. unito.it The substitution on the bipyridine ring can significantly impact the catalyst's performance. While [Ru(bpy)3]2+ is a highly active photocatalyst, substitutions at the para-position of the bipyridine ring have been observed to decrease the conversion rate in certain reactions. unito.it This suggests that the electronic effect of the methyl carboxylate group in this compound would likely modulate the photoredox properties of its ruthenium complexes.
In the context of environmental remediation, metal-organic frameworks (MOFs) incorporating bipyridine-based ligands have been explored as photocatalysts for the degradation of organic pollutants like methyl violet. researchgate.netbucea.edu.cn The mechanism often involves the generation of reactive oxygen species upon light irradiation. Although direct studies on the photocatalytic degradation capabilities of a simple metal complex of this compound are not prevalent, the foundational research with related bipyridine-containing MOFs provides a strong basis for its potential in this area.
Furthermore, iridium(III) complexes with functionalized bipyridine ligands have been investigated as photosensitizers for photocatalytic hydrogen evolution. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl, on the bipyridine ligand has been shown to result in robust photosensitizers with high turnover numbers for hydrogen production. researchgate.net This indicates that the electronic tuning afforded by the methyl carboxylate group could be beneficial in designing efficient photocatalytic systems for renewable energy applications.
Table 1: Photocatalytic Hydrogen Evolution Performance of Iridium(III) Complexes with Substituted Bipyridine Ligands This table presents data for related complexes to illustrate the effect of ligand substitution on photocatalytic activity, as specific data for this compound was not available.
| Photosensitizer | H₂ Evolution Catalyst | Sacrificial Donor | Turnover Number (TON) at 96h | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(dCF₃bpy)]PF₆ | K₂PtCl₄ | TEA | 832 | researchgate.net |
| [Ir(ppy)₂(bpy)]PF₆ | K₂PtCl₄ | TEA | 659 | researchgate.net |
Electrocatalytic Investigations
Electrocatalysis utilizes catalysts to facilitate electrochemical reactions, with significant applications in energy conversion and storage, such as water splitting and carbon dioxide reduction.
Complexes of rhenium, specifically of the type fac-[Re(bpy)(CO)₃Cl], are well-established molecular electrocatalysts for the reduction of CO₂ to CO. unito.itresearchgate.netchaseliquidfuels.orgnih.gov The efficiency and overpotential of this process can be influenced by the substituents on the bipyridine ligand. For instance, dicationic Re-bipyridine complexes have been shown to catalyze CO₂ reduction at a reduced overpotential due to Coulombic stabilization of the reduced species. researchgate.netchaseliquidfuels.orgnih.gov In such systems, the primary product is CO, with Faradaic efficiencies reaching up to 99%. rsc.org The presence of a proton source like trifluoroethanol can lead to the co-production of formate. researchgate.netchaseliquidfuels.orgnih.gov While specific data for a Re complex of this compound is not explicitly detailed, the electronic influence of the ester group would be expected to modulate the redox potentials of the complex and, consequently, its catalytic performance.
In the area of water splitting, cobalt complexes with bipyridine-based ligands have been investigated as electrocatalysts for the oxygen evolution reaction (OER). nih.govmdpi.comnih.govrsc.orgmdpi.com The catalytic activity is often associated with the in situ formation of cobalt oxyhydroxide species on the electrode surface. nih.gov The ligand environment plays a crucial role in the initial stages of catalyst activation and stability. For example, cobalt-based metal-organic frameworks (MOFs) have been shown to be efficient pre-catalysts for the OER, achieving low overpotentials and high turnover frequencies. mdpi.comnih.gov
Table 2: Electrocatalytic CO₂ Reduction Performance of a Rhenium Bipyridine-Type Complex This table presents data for a related complex to illustrate typical performance metrics, as specific data for the this compound complex was not available.
| Catalyst | Product | Faradaic Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| fac-[Re(6,6'-(2-((trimethylammonio)-methyl)phenyl)-2,2'-bipyridine)(CO)₃Cl]²⁺ | CO | Major Product | Anhydrous CH₃CN | researchgate.netchaseliquidfuels.orgnih.gov |
| fac-[Re(6,6'-(2-((trimethylammonio)-methyl)phenyl)-2,2'-bipyridine)(CO)₃Cl]²⁺ | Formate | 14 | In the presence of trifluoroethanol | researchgate.netchaseliquidfuels.orgnih.gov |
Role in Advanced Materials Science and Engineering
Development of Materials with Tailored Optical Properties
The ligand is a fundamental component in creating metal complexes with tailored photophysical behaviors. The optical properties of these materials are primarily dictated by metal-to-ligand charge transfer (MLCT) transitions, which can be precisely controlled by modifying the ligand structure and the coordinating metal ion.
When complexed with transition metals like ruthenium, Methyl [2,2'-bipyridine]-4-carboxylate (or its corresponding carboxylic acid, which shares similar core electronic features) serves as a chromophoric ligand. The absorption and emission properties of these complexes can be systematically tuned. For instance, in ruthenium(II) tris(bipyridine)-type complexes, the electronic properties of ancillary ligands significantly influence the localization of the MLCT excited state. acs.orgacs.org
Research on ruthenium complexes with the related 4-carboxylic acid-4'-methyl-2,2'-bipyridine ligand demonstrates that using electron-donating ancillary ligands, such as dimethyl- and tetramethyl-substituted bipyridines, pushes the electron density of the MLCT excited state onto the carboxyl-bipyridine ligand. acs.org Conversely, employing electron-withdrawing ligands like dichloro-substituted bipyridine (Cl₂bpy) localizes the charge on the ancillary ligand itself, resulting in a ligand-to-metal charge transfer (LMCT) character. acs.org This ability to direct the excited-state electron distribution is crucial for designing photosensitizers for applications like solar cells or photocatalysis. The pH of the solution can also influence the absorption spectra of these complexes, leading to shifts in isosbestic points, which indicates changes in the electronic environment of the complex. acs.orgacs.org
Table 1: Photophysical Properties of Ruthenium Complexes with 4-Carboxylic acid-4'-methyl-2,2'-bipyridine (MebpyCOOH) and Ancillary Ligands (LL) Data extracted from studies on the corresponding carboxylic acid, which provides insight into the behavior of the methyl ester derivative.
| Ancillary Ligand (LL) in Ru(LL)₂(MebpyCOOH)²⁺ | Ground-State pKa | Excited-State pKa | ΔpKa (pKa - pKa) | Interpretation of MLCT State |
| Me₂bpy | 3.3 | 5.0 | 1.7 | MLCT electron gained by MebpyCOOH nih.gov |
| Me₄bpy | 3.4 | 5.1 | 1.7 | MLCT electron gained by MebpyCOOH nih.gov |
| (MeO)₂bpy | 3.2 | 3.6 | 0.4 | MebpyCOOH is a competitor for electron density acs.org |
| Cl₂bpy | 2.5 | -1.7 | -4.2 | Charge transfer is to the Cl₂bpy ligands (LMCT character) acs.orgnih.gov |
The development of materials with significant nonlinear optical (NLO) properties is essential for applications in photonics and optical computing. rsc.org NLO properties, such as two-photon absorption (2PA), are highly dependent on molecular structure, particularly the presence of electron donor-π-acceptor (D-π-A) motifs that facilitate intramolecular charge transfer. rsc.org
While specific NLO data for this compound is not extensively documented, the broader class of bipyridine-containing materials shows significant promise. The combination of a metal center (a potent electron donor or acceptor) with the π-conjugated bipyridine system creates a strong foundation for third-order NLO responses. rsc.orgrsc.org For example, rhodium(III) and iridium(III) complexes attached to the ends of polymethine dyes via bipyridine groups exhibit large third-order polarisabilities, demonstrating that bipyridine coordination is a viable strategy for creating NLO-active materials. nih.gov Furthermore, organizing these chromophores within the ordered structures of Metal-Organic Frameworks (MOFs) can enhance intermolecular interactions, potentially leading to superior NLO performance compared to materials in solution. rsc.org
Integration into Organic Photonics and Optoelectronic Devices
Iridium(III) and ruthenium(II) complexes containing bipyridine-based ligands are at the forefront of research for organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). rsc.orgresearchgate.net These complexes are prized for their high phosphorescence quantum yields at room temperature, which arises from strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet states. researchgate.netchemrxiv.org
The emission color and efficiency of these devices can be precisely tuned by modifying the ligands. The highest occupied molecular orbital (HOMO) is typically located on the metal and the cyclometalating ligands, while the lowest unoccupied molecular orbital (LUMO) resides on the ancillary bipyridine-type ligand. chemrxiv.org Therefore, modifying the this compound ligand or the other ligands in the complex allows for precise control over the HOMO-LUMO gap and, consequently, the emission wavelength. nih.gov For instance, iridium(III) complexes with various substituted bipyridine ligands have been synthesized to produce emitters spanning the visible spectrum from green to red, with some achieving near-unity quantum yields. rsc.orgnih.gov The functional group of the ligand can also be used to attach the complex to other molecules or surfaces, a key feature for developing sensors and biological probes. acs.org
Construction of Functional Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into ordered, functional architectures. researchgate.net The this compound ligand is an excellent building block for this purpose. Its structure contains multiple sites for directed interactions:
Metal Coordination: The two nitrogen atoms of the bipyridine unit act as a strong chelating site for metal ions.
Hydrogen Bonding: The carboxylate group (or the carboxylic acid it is derived from) is a potent hydrogen bond donor and acceptor.
π-π Stacking: The aromatic bipyridine rings can engage in stacking interactions, which help to organize the molecules in the solid state.
This combination of functionalities allows for the construction of complex structures, from discrete molecular cages to extended one-, two-, or three-dimensional networks. researchgate.netsemanticscholar.org For example, bipyridyl-type ligands have been used in conjunction with various carboxylic acids to form co-crystals where the primary structure is directed by hydrogen bonds between the acid and the pyridine (B92270) nitrogen atoms. researchgate.net These ordered assemblies are crucial for creating materials with anisotropic properties or for designing molecular machinery. semanticscholar.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Ligand
This compound and its dicarboxylate analogues are widely used as organic linkers for the synthesis of coordination polymers and MOFs. mdpi.comchimia.ch These materials consist of metal ions or clusters connected by organic ligands to form extended, often porous, structures. mdpi.com The geometry and connectivity of the ligand are critical in determining the final topology and properties of the framework.
The bipyridine unit can act as a chelating ligand to a single metal center or as a bridging ligand between two different metal centers, while the carboxylate group coordinates to other metal ions, leading to high-dimensional networks. rsc.orgmdpi.com The choice of metal ion and the specific bipyridine derivative can direct the formation of diverse structural building units (SBUs) and network topologies. mdpi.com For example, manganese(II) ions combined with bipyridyl derivatives and dicarboxylate linkers have been shown to produce frameworks with varied dimensionality and binuclear or trinuclear metal SBUs, depending on the substitution pattern of the bipyridine ligand. mdpi.com
These MOFs can exhibit interesting properties such as high thermal stability, permanent porosity for gas storage and separation, or luminescence for sensing applications. chimia.chnih.govresearchgate.net Post-synthetic modification of the bipyridine unit within a MOF, such as through N-quaternization, can dramatically alter the material's properties, turning a neutral framework into a cationic one, enhancing dye adsorption, and significantly red-shifting its optical absorption for improved photocatalytic efficiency. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 2,2 Bipyridine 4 Carboxylate and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of methyl [2,2'-bipyridine]-4-carboxylate. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons on the two pyridine (B92270) rings exhibit distinct chemical shifts due to the influence of the nitrogen atoms and the electron-withdrawing carboxylate group. The protons on the pyridine ring bearing the methyl ester typically show characteristic doublet and triplet splitting patterns. High-resolution spectra, often aided by two-dimensional techniques like COSY, allow for the precise assignment of each proton. researchgate.net For instance, in related substituted bipyridine complexes, protons adjacent to the nitrogen (H-6,6') appear at the lowest field. researchgate.net
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift (typically in the 160-170 ppm range). The quaternary carbons and the carbons attached to nitrogen also have distinct chemical shifts. rsc.orgresearchgate.netumich.edu The analysis of both ¹H and ¹³C NMR data allows for a complete and confident assignment of the molecular structure. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from similar substituted bipyridine compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~165 |
| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~53 |
| Pyridine Ring Carbons | - | 120 - 158 |
| Pyridine Ring Protons | 7.2 - 8.8 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the functional groups. Key expected absorptions include:
C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region associated with the C-O single bonds of the ester.
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the bipyridine ring system.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. The bipyridine ring vibrations are often strong in the Raman spectrum. researchgate.net Resonance Raman spectroscopy, where the excitation wavelength matches an electronic transition of the molecule, can be used to selectively enhance the vibrations associated with the bipyridine chromophore. researchgate.netencyclopedia.pubrsc.org This is particularly valuable when studying metal complexes of the ligand, as it allows for the specific investigation of the ligand's vibrational modes upon coordination. researchgate.net The analysis of both IR and Raman spectra provides a detailed picture of the molecule's vibrational landscape. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| Carbonyl (C=O) Stretch | 1720 - 1740 | Weak |
| Aromatic C=C/C=N Stretches | 1400 - 1650 | Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Moderate |
| Ring Breathing Modes | Not prominent | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula is C₁₂H₁₀N₂O₂, corresponding to a molecular weight of 214.22 g/mol . cymitquimica.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. Due to the stable aromatic bipyridine core, this peak should be reasonably intense. libretexts.org The fragmentation pattern provides structural information and is governed by the stability of the resulting fragment ions. libretexts.orgyoutube.com Common fragmentation pathways for esters and aromatic compounds include: libretexts.orgmiamioh.edu
Loss of the methoxy radical (•OCH₃): This would result in a prominent peak at m/z = 183, corresponding to the formation of a stable acylium ion. libretexts.org
Loss of the methyl ester group (•COOCH₃): Cleavage of the bond between the ring and the ester group would lead to a fragment at m/z = 155.
Loss of carbon monoxide (CO) from the acylium ion: The fragment at m/z = 183 could further lose CO to give a peak at m/z = 155.
Cleavage of the bipyridine ring system: Fragmentation of the rings themselves can lead to a complex pattern of lower mass ions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 214 | [C₁₂H₁₀N₂O₂]⁺ (Molecular Ion) | - |
| 183 | [C₁₁H₇N₂CO]⁺ | •OCH₃ |
| 155 | [C₁₁H₇N₂]⁺ | •COOCH₃ or CO from m/z 183 |
| 154 | [C₁₀H₆N₂]⁺ | H from bipyridine fragment |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its metal complexes. rsc.orgrsc.org Bipyridine-based ligands are known to be electroactive, typically undergoing reversible one-electron reduction processes. iieta.org
For the free ligand, cyclic voltammetry in an appropriate solvent like acetonitrile (B52724) or dimethylformamide would be expected to show one or more reduction waves corresponding to the acceptance of electrons into the π* orbitals of the bipyridine rings. These processes are often reversible or quasi-reversible. nih.gov
When complexed to a metal center, such as ruthenium(II), the electrochemical behavior becomes more complex and informative. acs.orgnih.gov The cyclic voltammogram of a ruthenium complex with a derivative of this ligand shows a reversible metal-centered oxidation (Ru(II)/Ru(III)) and ligand-based reductions. nih.gov The potential of these redox events is sensitive to the nature of the substituents on the bipyridine ligands. nih.gov For instance, comprehensive electrochemical studies on related ruthenium complexes have shown that the Ru(II) to Ru(III) oxidation potentials occur in the range of +0.9 to +1.1 V versus a ferrocene (B1249389) standard. nih.gov The ligand-based reductions typically occur at more negative potentials.
Table 4: Representative Electrochemical Data for Related Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. Fc⁰/⁺) | Reference |
| [Ru(bpy)₂(Mebpy-COOH)]²⁺ | Ru(II)/Ru(III) | +0.917 | nih.gov |
| [Ru(phen)₂(Mebpy-COOH)]²⁺ | Ru(II)/Ru(III) | +0.929 | nih.gov |
Mebpy-COOH is the carboxylic acid analogue of the title compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov While the specific crystal structure of the isolated this compound may not be widely published, extensive crystallographic data exists for closely related bipyridine ligands and their metal complexes. acs.orgrsc.orgresearchgate.netmdpi.com
From the crystal structure of a ruthenium complex containing the deprotonated form of 4'-methyl-2,2'-bipyridine-4-carboxylic acid, it is known that the ligand coordinates to the metal center in a distorted octahedral geometry. acs.org The bipyridine unit itself is expected to be largely planar, although a slight dihedral angle between the two pyridine rings is common. researchgate.net Intermolecular interactions, such as π-π stacking and hydrogen bonding (if co-crystallized with protic solvents), would play a significant role in the crystal packing. Analysis of related structures reveals typical C-C and C-N bond lengths within the aromatic rings. researchgate.net The geometry around the ester group would adopt a standard trigonal planar arrangement for the carbonyl carbon.
Table 5: Expected Bond Parameters from X-ray Diffraction Analysis Based on data from related bipyridine structures and complexes.
| Bond/Angle | Expected Value |
| C-C (aromatic) | ~1.39 Å |
| C-N (aromatic) | ~1.34 Å |
| C-C (inter-ring) | ~1.49 Å |
| C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.36 Å |
| C-N-C (angle) | ~117° |
| Dihedral angle (inter-ring) | 0 - 20° |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties and reactivity of Methyl [2,2'-bipyridine]-4-carboxylate. DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for organic molecules. nih.gov These calculations provide optimized geometries, including key bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.
A fundamental aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's chemical reactivity and electronic behavior. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential to absorb light. nih.govscielo.org.mx
Reactivity descriptors, derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), quantify the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species. For example, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. scielo.org.mx
| Parameter | Representative Calculated Value | Significance |
| Optimized Geometry | ||
| C-C (inter-ring) bond length | ~1.49 Å | Indicates the degree of conjugation between the pyridine (B92270) rings. |
| N-C-C-N dihedral angle | ~0-10° | Describes the planarity of the bipyridine core. |
| Frontier Orbitals | ||
| HOMO Energy | -6.5 to -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 to -2.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~4.5 to 5.0 eV | Indicates chemical reactivity and electronic transition energy. |
| Reactivity Descriptors | ||
| Electronegativity (χ) | ~4.0 - 4.5 eV | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | ~2.2 - 2.5 eV | Indicates resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ~3.0 - 3.5 eV | Quantifies the electrophilic character of the molecule. |
Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculations.
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions over time. frontiersin.org In the context of this compound, MD simulations are particularly valuable for understanding its interactions with metal ions, which is fundamental to its role as a ligand in coordination chemistry. rsc.org
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This requires a well-defined force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For metal complexes, developing accurate force fields that can correctly describe the metal-ligand interactions is a significant challenge. frontiersin.org
These simulations can provide detailed insights into the coordination process, including the formation and breaking of bonds between the nitrogen atoms of the bipyridine core and a metal center. arxiv.org They can also elucidate the structure and dynamics of the solvation shell around the metal complex, which plays a crucial role in its reactivity and properties. rsc.org By analyzing the trajectories generated from MD simulations, researchers can calculate various properties, such as radial distribution functions (RDFs), to understand the local structure around the metal ion and the ligand. mdpi.com Furthermore, MD simulations can be used to study ligand exchange reactions, providing information on the stability of the metal-ligand bond and the kinetics of the exchange process. chemrxiv.orgmdpi.com
| Simulation Aspect | Information Gained | Relevance to this compound |
| Force Field Parametrization | Accurate description of inter- and intramolecular forces. | Crucial for realistic modeling of the ligand's interaction with metal ions. |
| Coordination Sphere Dynamics | Geometry and stability of the metal-ligand complex. | Understanding the preferred coordination modes and bond strengths. |
| Solvation Structure | Arrangement of solvent molecules around the complex. | Elucidating the role of the solvent in stabilizing the complex and influencing reactivity. |
| Ligand Exchange Dynamics | Mechanism and rate of ligand substitution. | Assessing the lability of the this compound ligand in a complex. |
| Conformational Sampling | Exploration of different ligand conformations. | Determining the flexibility of the molecule upon coordination to a metal center. |
Prediction of Spectroscopic Parameters and Optical Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic parameters and optical properties of this compound and its metal complexes. mdpi.com TD-DFT calculations can accurately predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths. nih.govmdpi.com
These calculations allow for the assignment of the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. researchgate.net This information is vital for understanding the photophysical properties of the molecule and its potential use in applications like solar cells and light-emitting diodes. msu.edu The nature of the substituent, in this case, the methyl carboxylate group, can significantly influence the energy of these transitions and, consequently, the color and photoluminescent properties of the resulting metal complexes. nih.gov
Beyond absorption spectra, computational methods can also predict other optical properties, such as emission wavelengths (phosphorescence and fluorescence) and quantum yields, although these can be more challenging to calculate accurately. researchgate.net The prediction of non-linear optical (NLO) properties, which are important for applications in optoelectronics, can also be achieved through computational approaches. researchgate.net
| Property | Predicted Parameter | Computational Method | Significance |
| UV-Vis Absorption | λmax (nm), Oscillator Strength (f) | TD-DFT | Predicts the color of the compound and its complexes; identifies the nature of electronic transitions. |
| Emission | Emission Wavelength (nm), Stokes Shift | TD-DFT | Characterizes the luminescent properties for applications in lighting and sensing. |
| Electronic Transitions | Character (e.g., MLCT, π-π*) | TD-DFT | Provides insight into the excited state properties and photochemical reactivity. |
| Non-Linear Optics | Hyperpolarizability (β) | DFT | Assesses the potential for use in NLO devices. |
Note: Predicted values are highly dependent on the computational level of theory, solvent model, and the specific metal center in complexes.
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound, particularly in the context of catalysis. diva-portal.orgresearchgate.net By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and the corresponding activation energies, providing a step-by-step understanding of the reaction pathway. researchgate.net
For catalytic cycles involving metal complexes of this compound, quantum chemistry can be used to investigate key elementary steps such as oxidative addition, reductive elimination, and migratory insertion. nih.gov This allows for a rationalization of the observed reactivity, selectivity, and catalyst efficiency. For instance, in cross-coupling reactions, these calculations can help to understand how the electronic and steric properties of the ligand influence the catalytic activity. rsc.org
Furthermore, quantum chemical calculations can be used to explore the feasibility of different proposed reaction mechanisms and to predict the outcome of reactions under various conditions. mdpi.com This predictive power is invaluable for the design of new catalysts and the optimization of reaction conditions, saving significant experimental time and resources. The insights gained from these computational studies can guide the development of more efficient and selective catalytic systems based on this compound and related ligands. marquette.edu
| Reaction Type | Investigated Aspect | Computational Insight |
| Catalytic Cross-Coupling | Role of the ligand in the catalytic cycle. | Elucidation of how the ligand influences the stability of intermediates and transition states. |
| Electron Transfer | Mechanism of redox processes. | Calculation of electron transfer rates and pathways in metal complexes. |
| Photocatalysis | Excited-state reaction pathways. | Understanding the mechanism of light-induced chemical transformations. |
| Ligand Substitution | Associative vs. Dissociative mechanisms. | Determination of the preferred pathway for ligand exchange reactions. |
Emerging Research Avenues and Future Directions
Novel Synthetic Methodologies for Enhanced Functionalization
Recent research has emphasized the development of more efficient and versatile synthetic routes to functionalize the Methyl [2,2'-bipyridine]-4-carboxylate scaffold. The goal is to introduce a wider range of functional groups at specific positions on the bipyridine rings, thereby fine-tuning the electronic and steric properties of the ligand.
One promising approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These methods allow for the introduction of various aryl, alkyl, and vinyl groups onto the bipyridine backbone. For instance, Kumar and colleagues have reported the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst in Suzuki coupling reactions, achieving a high turnover number for the synthesis of bipyridine derivatives. mdpi.com Another innovative strategy is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, which provides a route to 3- or 4-arylpyridines. mdpi.com
Furthermore, transition-metal-free C-H functionalization is emerging as a powerful tool for bipyridine synthesis. mdpi.com This approach avoids the use of expensive and potentially toxic metal catalysts, making the synthesis more sustainable. For example, the use of a bis-phenalenyl compound and K(Ot-Bu) has been shown to facilitate the C-H activation and C-C coupling of pyridines. mdpi.com
Researchers are also exploring novel methods for creating more complex bipyridine-based architectures. This includes the synthesis of multidentate ligands incorporating the this compound unit, which can lead to the formation of unique coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov A novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) has been designed, which proceeds via oxidation, esterification, and reduction of 4,4'-dimethyl-2,2'-bipyridine (B75555), offering a simpler and higher-yielding alternative to previous methods. researchgate.net
These advancements in synthetic methodologies are paving the way for the creation of a new generation of tailored ligands with precisely controlled properties for a wide range of applications.
Exploration of New Metal Combinations and Coordination Geometries
The coordination chemistry of this compound is a rich field of study, with ongoing efforts to explore new metal combinations and the resulting coordination geometries. While complexes with transition metals like ruthenium, iron, and copper are well-established, researchers are increasingly turning their attention to other parts of the periodic table.
Lanthanide complexes of bipyridine derivatives are of particular interest due to their unique luminescent and magnetic properties. rsc.orgacs.orgmdpi.com The carboxylate group on the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for the development of efficient luminescent materials. acs.org For example, lanthanide compounds synthesized with 2,2'-bipyridine-6,6'-dicarboxylic acid have been shown to exhibit significant luminescence. rsc.org
In addition to lanthanides, researchers are investigating complexes with main group metals and actinides to uncover novel structural motifs and reactivity. The combination of different metals within the same complex, creating heterometallic systems, is another exciting frontier. These mixed-metal complexes can exhibit synergistic effects, leading to enhanced catalytic activity or unique photophysical properties.
The coordination geometry of these complexes is also a key area of investigation. The sterics and electronics of the bipyridine ligand, as well as the nature of the metal ion and any ancillary ligands, all play a role in determining the final structure. Researchers are exploring how to control these factors to create complexes with specific geometries, such as tetrahedral, square planar, or octahedral arrangements. wikipedia.org For instance, the synthesis of a mixed-metal coordination polymer, Cu(PPCA)2HgI2, highlights the utility of carboxylate-substituted bipyridine ligands in forming complex framework materials. rsc.orgnih.gov
The table below summarizes some of the recent research into new metal complexes with bipyridine-carboxylate type ligands.
| Metal(s) | Ligand | Key Findings |
| Lanthanides (Dy, Sm, Tb) | 2,2'-bipyridine-6,6'-dicarboxylic acid | Formation of luminescent complexes with interesting magnetic properties. rsc.org |
| Manganese, Zinc | 4,4'-bipyridine-2-carboxylic acid | Established coordination characteristics useful for building mixed-metal frameworks. nih.gov |
| Copper | 4-methylbenzoate and 2,2'-bipyridine (B1663995) | Synthesis of a new Cu(II) carboxylate complex with a three-dimensional supramolecular architecture. eurjchem.com |
| Lanthanides (La, Ce, Nd, Eu, Gd, Dy, Ho) | 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | Synthesis of isostructural mononuclear complexes with the Eu(III) complex showing characteristic emission peaks. mdpi.com |
| Organotin(IV) | 4-Chlorophenoxyacetate | Synthesis of new carboxylate complexes with chelating and bridging bidentate coordination modes. frontiersin.org |
Advanced Applications in Smart Materials and Responsive Systems
A significant area of emerging research is the incorporation of this compound and its metal complexes into "smart" materials and responsive systems. These materials are designed to change their properties in response to external stimuli, such as light, heat, pH, or the presence of specific chemical species. mdpi.comrsc.org
One of the most promising applications is in the development of stimuli-responsive luminescent materials. acs.org For example, a luminescent metallo-supramolecular polymer has been synthesized through the coordination of lanthanide ions and bipyridine ligands within a polyurethane matrix. acs.orgfigshare.com This material exhibits a rapid response to changes in acidity, with the luminescence being switched "on" or "off" through the disruption or restoration of the "antenna effect" between the lanthanide ion and the bipyridine ligand. acs.org Such materials have considerable potential in anti-counterfeiting technologies and information encryption. acs.orgfigshare.com
Furthermore, the dynamic nature of the metal-ligand coordination bond can be exploited to create self-healing materials. acs.org The reversibility of the coordination allows the material to repair itself after damage, extending its lifetime and reliability. figshare.com
The development of stimuli-sensitive surface ligands for nanocrystals is another exciting avenue. nih.gov By modifying the surface of nanocrystals with ligands that respond to light, electron beams, or heat, it is possible to directly pattern the nanocrystals with high resolution. nih.gov This technology is crucial for the integration of colloidal nanomaterials into real-world devices. nih.gov
The table below highlights some of the advanced applications being explored for materials based on bipyridine ligands.
| Application Area | Material Type | Stimulus | Key Feature |
| Anti-counterfeiting | Luminescent metallo-supramolecular polymer | Acid-base fluctuations | Rapid and reversible switching of luminescence. acs.orgfigshare.com |
| Information Encryption | Luminescent metallo-supramolecular polymer | Acid-base fluctuations | Controlled "on/off" emission for data storage. acs.org |
| Self-Healing Materials | Metallo-supramolecular polymer | Mechanical damage | Dynamic metal-ligand bonds allow for autonomous repair. acs.orgfigshare.com |
| Nanomaterial Patterning | Colloidal nanocrystals with stimuli-sensitive surface ligands | Light, electron beam, heat | Direct lithography of functional inorganic nanomaterials. nih.gov |
Theoretical Advancements in Predicting Complex Behavior
Concurrent with experimental advances, theoretical and computational methods are playing an increasingly important role in understanding and predicting the behavior of this compound and its metal complexes.
Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure, bonding, and spectroscopic properties of these molecules. nih.govtandfonline.com DFT calculations can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of different electronic states. nih.gov This information is invaluable for rationalizing experimental observations and for designing new complexes with desired properties. For example, DFT studies have been used to establish the oxidation level of the bipyridine ligand in various organometallic complexes. nih.gov
Time-dependent DFT (TD-DFT) is particularly useful for studying the excited-state properties of these complexes, which is crucial for understanding their photophysical behavior, including their absorption and emission spectra. espublisher.com
Beyond electronic structure calculations, machine learning is emerging as a promising approach for predicting the properties of large sets of complexes. arxiv.org By training machine learning models on existing experimental and computational data, it is possible to develop predictive models that can rapidly screen new candidate molecules. This can significantly accelerate the discovery of new materials with optimized properties. For instance, machine learning has been used to decipher the cryptic behavior in bimetallic transition metal complexes, predicting properties like metal-metal bond lengths. arxiv.org
These theoretical advancements are not only providing a deeper understanding of the fundamental properties of these complexes but are also enabling the in silico design of new materials, guiding experimental efforts toward the most promising candidates.
Q & A
What are the optimal synthetic routes for Methyl [2,2'-bipyridine]-4-carboxylate, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
this compound is typically synthesized via esterification of the corresponding carboxylic acid derivative or through substitution reactions on pre-functionalized bipyridine scaffolds. Key parameters include:
- Precursor selection : Commercial bipyridine derivatives (e.g., 4-carboxy-2,2'-bipyridine) are often used, with methyl ester formation achieved via methanol in the presence of acid catalysts .
- Reaction conditions : Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the ester group. Catalysts like sulfuric acid or thionyl chloride improve yields .
- Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials or brominated byproducts (common in halogenated precursors) .
How does the substitution pattern of this compound affect its coordination behavior with transition metals compared to other bipyridine derivatives?
Level: Advanced
Answer:
The carboxylate and methyl groups in this compound confer distinct steric and electronic effects:
- Coordination stability : The methyl group at the 4' position enhances steric hindrance, stabilizing octahedral metal complexes (e.g., Ru(II) or Ir(III)) by reducing ligand dissociation. This contrasts with unsubstituted 2,2'-bipyridine, which forms less rigid complexes .
- Electronic modulation : The electron-withdrawing carboxylate group increases the ligand’s π-accepting ability, lowering the metal center’s redox potential. Comparative studies with 4,4'-dimethyl-2,2'-bipyridine show a 0.2–0.3 V shift in Ru(III/II) potentials, impacting catalytic activity .
- Functionalization sites : The carboxylate group allows post-synthetic modifications (e.g., amide coupling), enabling tailored metal-ligand architectures for applications in photocatalysis or sensing .
What spectroscopic techniques are most effective for characterizing metal complexes formed with this compound, and how can data contradictions be resolved?
Level: Advanced
Answer:
- UV-vis and FTIR spectroscopy : UV-vis identifies metal-to-ligand charge transfer (MLCT) bands (e.g., Ru complexes exhibit λmax ≈ 450 nm). FTIR confirms ester C=O stretching (~1720 cm⁻¹) and metal-ligand bonding .
- NMR and X-ray crystallography : 1H/13C NMR resolves substitution patterns, while crystallography provides definitive bond-length data. Contradictions in MLCT assignments (e.g., solvent polarity effects) can be resolved via time-dependent DFT calculations .
- EPR and cyclic voltammetry : EPR detects paramagnetic intermediates (e.g., Co(II) complexes), while voltammetry quantifies redox potentials. Discrepancies in oxidation states may arise from ligand protonation; pH-controlled experiments are advised .
In photochemical applications, how does the carboxylate group in this compound influence the photostability and reactivity of resulting metal complexes?
Level: Advanced
Answer:
- Photostability : The carboxylate group enhances rigidity in Ru(II) complexes, reducing non-radiative decay and increasing photoluminescence quantum yields (e.g., Φ = 0.12 vs. 0.08 for non-carboxylated analogs) .
- Reactivity : In CO-releasing Ru carbonyl complexes, the ester group stabilizes the CO ligand under UV light, enabling controlled release kinetics. Comparative studies with ethyl analogs show 20% slower CO dissociation due to steric effects .
- Solubility : The polar carboxylate improves aqueous solubility, facilitating biohybrid applications (e.g., photosynthetic systems). However, ester hydrolysis in basic media requires buffered conditions .
What strategies can be employed to modify the steric and electronic properties of this compound for targeted catalytic applications?
Level: Advanced
Answer:
- Steric tuning : Introduce bulkier substituents (e.g., tert-butyl) at the 6-position to restrict metal coordination geometry, enhancing enantioselectivity in asymmetric catalysis .
- Electronic tuning : Replace the methyl ester with electron-deficient groups (e.g., trifluoromethyl) to strengthen π-backbonding in Ir(III) complexes, improving photocatalytic H2 evolution rates .
- Hybrid ligands : Combine with terpyridine or phenanthroline moieties to create heteroleptic complexes. For example, Ru(II)-bipyridine-phenanthroline hybrids show enhanced visible-light absorption for organic transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
